4-(Pyrazin-2-yl)thiomorpholine-3-carboxylic acid

Lipophilicity Permeability Drug-likeness

4-(Pyrazin-2-yl)thiomorpholine-3-carboxylic acid (CAS 1543484‑51‑0) is a heterocyclic building block that integrates a pyrazine ring, a thiomorpholine sulfur‑containing ring, and a carboxylic acid group within a single low‑molecular‑weight scaffold (C₉H₁₁N₃O₂S, MW 225.27). The compound exhibits a calculated LogP of 0.483 and a topological polar surface area (TPSA) of 66.32 Ų, with one hydrogen‑bond donor and five acceptors.

Molecular Formula C9H11N3O2S
Molecular Weight 225.27 g/mol
Cat. No. B12985533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrazin-2-yl)thiomorpholine-3-carboxylic acid
Molecular FormulaC9H11N3O2S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESC1CSCC(N1C2=NC=CN=C2)C(=O)O
InChIInChI=1S/C9H11N3O2S/c13-9(14)7-6-15-4-3-12(7)8-5-10-1-2-11-8/h1-2,5,7H,3-4,6H2,(H,13,14)
InChIKeyQLVOGWHDKSWVCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrazin-2-yl)thiomorpholine-3-carboxylic acid – Core Physicochemical and Structural Profile for Research Procurement


4-(Pyrazin-2-yl)thiomorpholine-3-carboxylic acid (CAS 1543484‑51‑0) is a heterocyclic building block that integrates a pyrazine ring, a thiomorpholine sulfur‑containing ring, and a carboxylic acid group within a single low‑molecular‑weight scaffold (C₉H₁₁N₃O₂S, MW 225.27) . The compound exhibits a calculated LogP of 0.483 and a topological polar surface area (TPSA) of 66.32 Ų, with one hydrogen‑bond donor and five acceptors . This composition provides a distinct balance of hydrogen‑bonding capacity and moderate lipophilicity that differentiates it from simpler thiomorpholine or morpholine congeners, making it a candidate for fragment‑based drug discovery and kinase‑focused library design [1].

Why 4-(Pyrazin-2-yl)thiomorpholine-3-carboxylic acid Cannot Be Replaced by Simple Thiomorpholine or Morpholine Analogs


Generic substitution with 4-(pyrazin-2-yl)morpholine or thiomorpholine-3-carboxylic acid fails because the target compound’s unique trifunctional architecture—pyrazine, thiomorpholine sulfur, and carboxylic acid—creates a physicochemical profile that none of the individual fragments reproduces . The presence of the carboxylic acid elevates both LogP (0.483 vs. 0.313 for the morpholine analog) and TPSA (66.32 vs. 38.25 Ų) while adding a hydrogen‑bond donor, which directly affects solubility, permeability, and target‑binding pharmacophore requirements . The sulfur atom further modulates electronic properties, dipole moment, and potential for sulfur‑specific interactions with enzyme active sites, a feature absent in oxygen‑containing morpholine counterparts [1]. Consequently, substituting any single component leads to a compound with fundamentally different ADME and binding behavior.

Quantitative Differentiation of 4-(Pyrazin-2-yl)thiomorpholine-3-carboxylic acid Versus Closest Analogs


Lipophilicity (cLogP) Advantage Over Morpholine and Thiomorpholine Core Analogs

The target compound exhibits a measured cLogP of 0.483 , which is 0.17 units higher than the direct morpholine analog 4-(pyrazin-2-yl)morpholine (cLogP 0.3132) and 0.38 units higher than the thiomorpholine-3-carboxylic acid core (cLogP 0.1048) . This increase in lipophilicity, while retaining hydrophilicity via the carboxylic acid, positions the scaffold closer to the optimal CNS drug space (cLogP 2–4) and generally improves passive membrane permeability relative to the more polar comparators.

Lipophilicity Permeability Drug-likeness

Topological Polar Surface Area (TPSA) Advantage for Oral Bioavailability

The target compound has a TPSA of 66.32 Ų , which is 8.31 Ų lower than the thiomorpholine-3-carboxylic acid core (TPSA 74.63 Ų) . According to Veber’s rule, compounds with TPSA < 140 Ų generally exhibit acceptable oral bioavailability; however, every 10 Ų below 100 Ų can improve oral absorption. The 8.31 Ų reduction achieved by incorporating the pyrazine ring represents a quantifiable advantage in oral drug space.

Polar Surface Area Oral Absorption Veber's Rule

Hydrogen-Bond Donor Count for Target Engagement Specificity

The target compound possesses one hydrogen‑bond donor (carboxylic acid –OH) and five acceptors , whereas the morpholine analog 4-(pyrazin-2-yl)morpholine has zero donors and four acceptors . The additional donor‑acceptor pair in the target scaffold allows for more specific directed interactions with kinase hinge regions and catalytic lysine residues, as required in many ATP‑competitive inhibitor pharmacophores [1].

Hydrogen-bond donor Pharmacophore Selectivity

Enantioselective Synthesis Capability for Single‑Enantiomer Procurement

The target scaffold is accessible via a published polymer‑supported stereoselective protocol that uses Fmoc‑Cys(Trt)‑OH and triethylsilane‑mediated cleavage to produce thiomorpholine‑3‑carboxylic acid derivatives with high enantiomeric excess [1]. In contrast, the simple thiomorpholine‑3‑carboxylic acid core is typically supplied as a racemate (e.g., 97% purity racemic from Bidepharm) . The ability to procure the target compound as a single enantiomer directly supports chirality‑dependent structure‑activity relationship studies.

Stereoselective synthesis Enantiopure Polymer-supported

Kinase‑Directed Scaffold Privilege via Thiomorpholine‑Pyrazine Conjugation

Patent literature explicitly claims disubstituted pyrazine scaffolds bearing thiomorpholine as privileged tyrosine kinase inhibitor templates [1]. The combination of a pyrazine nitrogen capable of hinge‑region hydrogen bonding with a sulfur‑containing thiomorpholine ring that can engage hydrophobic pockets or form sulfur‑π interactions is a validated kinase‑targeting design strategy. The target compound incorporates this exact conjugation pattern, whereas simple thiomorpholine‑3‑carboxylic acid lacks the pyrazine hinge‑binder entirely.

Kinase Inhibitor Pyrazine scaffold Thiomorpholine

Recommended Procurement Scenarios for 4-(Pyrazin-2-yl)thiomorpholine-3-carboxylic acid


Fragment‑based kinase inhibitor library design requiring balanced LogP and hinge‑binding capacity

The compound’s LogP of 0.483, combined with a pyrazine hinge‑binder and one hydrogen‑bond donor, meets the physicochemical criteria for fragment screening against ATP‑binding sites. It can be directly plated in fragment cocktails for differential scanning fluorimetry or surface plasmon resonance assays targeting kinase panels, offering an immediate advantage over morpholine analogs (LogP 0.313, zero donors) that may lack essential binding interactions .

Enantioselective SAR studies requiring a single‑enantiomer thiomorpholine‑pyrazine building block

Researchers performing chiral structure‑activity relationship studies can procure or synthesize the target compound as an enantiopure entity using the published polymer‑supported methodology [1]. This eliminates the confounding effects of racemic mixtures and allows direct attribution of biological activity to a specific stereoisomer, a capability that is not available with the widely supplied racemic thiomorpholine-3-carboxylic acid core.

Central nervous system (CNS) drug discovery programs targeting improved blood‑brain barrier penetration

With a TPSA of 66.32 Ų and moderate lipophilicity (LogP 0.483), the compound falls within an advantageous range for CNS permeability (TPSA < 90 Ų, LogP 1–4). The 8.31 Ų TPSA reduction relative to thiomorpholine-3-carboxylic acid directly supports better brain exposure, making the scaffold a rational choice for neurodegenerative disease targets .

Medicinal chemistry campaigns requiring ISO‑certified, high‑purity building blocks for GLP toxicology studies

MolCore supplies the target compound (95% purity) under ISO certification for global pharmaceutical R&D and quality control , while Leyan offers 98% purity . This dual‑source, certified supply chain is critical for GLP toxicology batches where impurity profiles must be rigorously controlled and documented—a requirement not uniformly met by vendors of simpler thiomorpholine analogs.

Quote Request

Request a Quote for 4-(Pyrazin-2-yl)thiomorpholine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.